molecular formula C15H14O3S B14660610 {2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetic acid CAS No. 51723-74-1

{2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetic acid

Cat. No.: B14660610
CAS No.: 51723-74-1
M. Wt: 274.3 g/mol
InChI Key: PARQKJJTQCMCQC-UHFFFAOYSA-N
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Description

{2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetic acid is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to another phenyl ring via a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetic acid typically involves the reaction of 3-methoxythiophenol with 2-bromoacetophenone under basic conditions to form the intermediate product. This intermediate is then subjected to further reactions, such as oxidation and hydrolysis, to yield the final compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

{2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions typically involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of various substituted phenylacetic acid derivatives.

Scientific Research Applications

{2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of {2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetic acid involves its interaction with specific molecular targets and pathways. The methoxy and sulfanyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound may exert its effects by inhibiting specific enzymes or receptors, leading to alterations in cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxyphenylacetic acid
  • 4-(Methylsulfanyl)phenylacetic acid
  • Phenylacetic acid

Uniqueness

{2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetic acid is unique due to the presence of both methoxy and sulfanyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

51723-74-1

Molecular Formula

C15H14O3S

Molecular Weight

274.3 g/mol

IUPAC Name

2-[2-(3-methoxyphenyl)sulfanylphenyl]acetic acid

InChI

InChI=1S/C15H14O3S/c1-18-12-6-4-7-13(10-12)19-14-8-3-2-5-11(14)9-15(16)17/h2-8,10H,9H2,1H3,(H,16,17)

InChI Key

PARQKJJTQCMCQC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)SC2=CC=CC=C2CC(=O)O

Origin of Product

United States

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